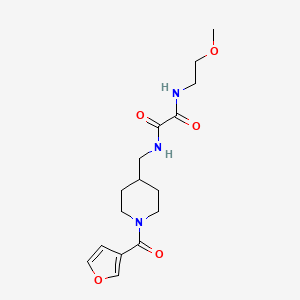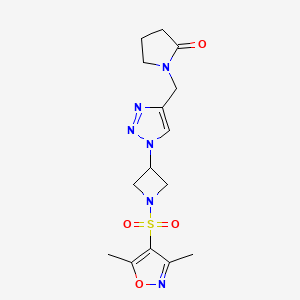
1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is mentioned in a patent titled "Spirocyclic androgen receptor protein degraders" . The compounds in this patent, including the one you’re interested in, are described as androgen receptor degraders. These compounds are potentially useful for the treatment of cancer and other diseases .
Scientific Research Applications
Analgesic Properties
Isoxazole derivatives have shown promise as analgesics. Researchers have explored their potential in alleviating pain, making them relevant for drug development in pain management .
Anti-Inflammatory Activity
The isoxazole scaffold has demonstrated anti-inflammatory effects. Scientists have investigated its role in modulating inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs .
Anticancer Potential
Several isoxazole derivatives exhibit anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
Antimicrobial Effects
Isoxazoles have been studied as antimicrobial agents. Their activity against bacteria, fungi, and other pathogens makes them valuable candidates for combating infections .
Antiviral Applications
Researchers have explored the antiviral potential of isoxazole derivatives. These compounds may inhibit viral replication and serve as antiviral agents .
Anticonvulsant Properties
The isoxazole nucleus has been investigated for its anticonvulsant activity. Understanding its effects on neuronal excitability could lead to the development of antiepileptic drugs .
Antidepressant Activity
Certain isoxazole derivatives have shown promise as antidepressants. Their impact on neurotransmitter systems and mood regulation warrants further exploration .
Immunosuppressive Effects
Isoxazoles have been studied for their immunosuppressive properties. These compounds may modulate immune responses and find applications in autoimmune diseases or transplantation .
Mechanism of Action
properties
IUPAC Name |
1-[[1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4S/c1-10-15(11(2)25-17-10)26(23,24)20-8-13(9-20)21-7-12(16-18-21)6-19-5-3-4-14(19)22/h7,13H,3-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVTYDWKFRKFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

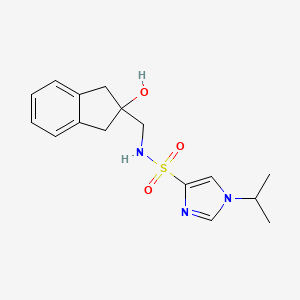
![11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2364547.png)
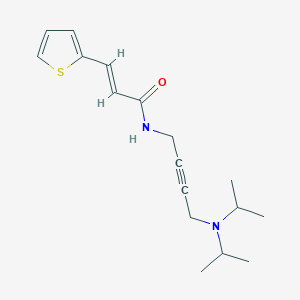
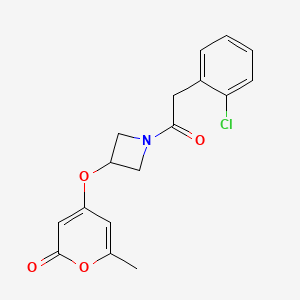
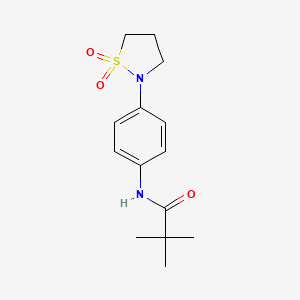

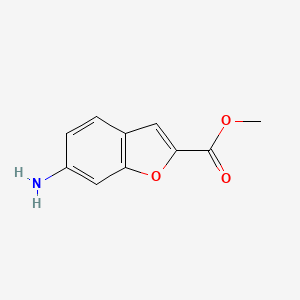
![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)
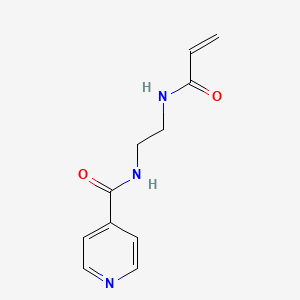

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
